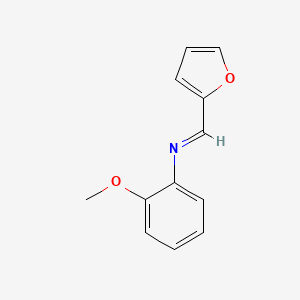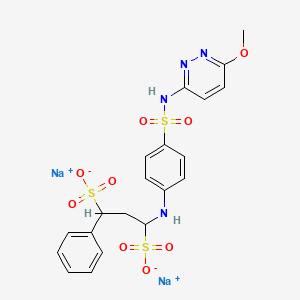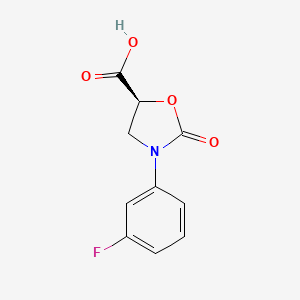
(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an oxazolidine ring, and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid typically involves the coupling of amines, carbon dioxide, and halides. This method is efficient and avoids overalkylation of the carbamate, maintaining the chiral integrity of the substrate . Another approach involves the use of copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides, providing α-substituted amides or N-protected amines in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts like DBU for CO2 capture can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, and copper catalysts. Reaction conditions often involve mild temperatures and short reaction times to prevent racemization and ensure high selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can form electron donor-acceptor complexes, facilitating various chemical transformations. The oxazolidine ring and carboxylic acid functional group contribute to the compound’s reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
4-Fluorophenylboronic acid: Utilized in the synthesis of boronic acid derivatives for drug development.
Uniqueness
(S)-3-(3-Fluorophenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its chiral nature and the presence of an oxazolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918543-51-8 |
|---|---|
Molecular Formula |
C10H8FNO4 |
Molecular Weight |
225.17 g/mol |
IUPAC Name |
(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-6-2-1-3-7(4-6)12-5-8(9(13)14)16-10(12)15/h1-4,8H,5H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
KCXSGKFVFCPKPQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


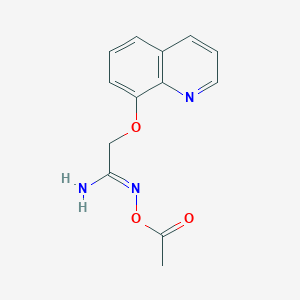
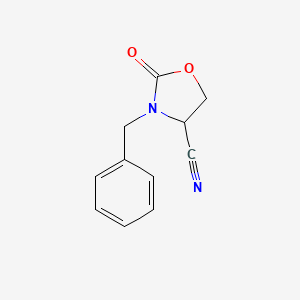
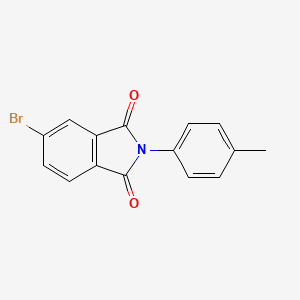
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)


![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
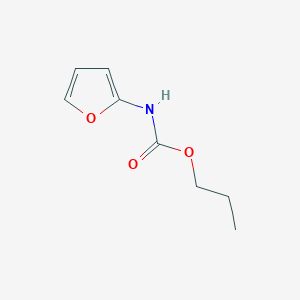
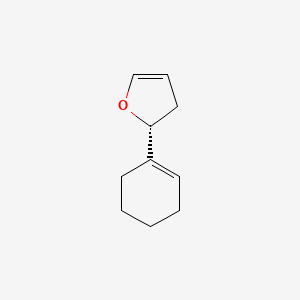

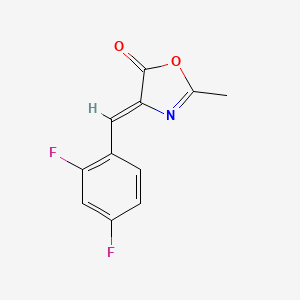
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
